molecular formula C23H24N4O4 B11228039 2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide

2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B11228039
M. Wt: 420.5 g/mol
InChI Key: ITYUFNCTEUJJRX-UHFFFAOYSA-N
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Description

2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHOXYPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHOXYPHENYL)PROPANAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the pyridazine ring, followed by the introduction of the acetamido and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The aromatic rings in the compound can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHOXYPHENYL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with acetamido and methoxyphenyl groups. Examples include:

  • 2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHOXYPHENYL)BUTANAMIDE
  • 2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHOXYPHENYL)PENTANAMIDE

Uniqueness

The uniqueness of 2-[5-ACETAMIDO-3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHOXYPHENYL)PROPANAMIDE lies in its specific structural features and the combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

2-[5-acetamido-3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C23H24N4O4/c1-14-5-7-17(8-6-14)20-13-21(24-16(3)28)23(30)27(26-20)15(2)22(29)25-18-9-11-19(31-4)12-10-18/h5-13,15H,1-4H3,(H,24,28)(H,25,29)

InChI Key

ITYUFNCTEUJJRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C)C(C)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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